Cas no 2229642-40-2 (3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine)

3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine
- 2229642-40-2
- EN300-1917730
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- インチ: 1S/C9H11BrN2O/c1-13-9-7(3-2-4-11)5-8(10)6-12-9/h2-3,5-6H,4,11H2,1H3/b3-2+
- InChIKey: VDMRMJYFTXYVCD-NSCUHMNNSA-N
- SMILES: BrC1=CN=C(C(=C1)/C=C/CN)OC
計算された属性
- 精确分子量: 242.00548g/mol
- 同位素质量: 242.00548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- XLogP3: 1.3
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917730-0.05g |
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine |
2229642-40-2 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1917730-0.1g |
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine |
2229642-40-2 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1917730-2.5g |
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine |
2229642-40-2 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1917730-1.0g |
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine |
2229642-40-2 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1917730-5.0g |
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine |
2229642-40-2 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1917730-0.25g |
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine |
2229642-40-2 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1917730-10.0g |
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine |
2229642-40-2 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1917730-0.5g |
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine |
2229642-40-2 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1917730-10g |
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine |
2229642-40-2 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1917730-5g |
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine |
2229642-40-2 | 5g |
$3065.0 | 2023-09-17 |
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amineに関する追加情報
3-(5-Bromo-2-Methoxypyridin-3-Yl)Prop-2-en-1-Amine: A Comprehensive Overview
The compound 3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine, with the CAS number 222964240, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of pyridine, a heterocyclic aromatic compound, and incorporates substituents that confer unique chemical and biological properties. The presence of a bromine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring, along with an aminoalkene moiety, makes this compound a versatile building block for various applications.
Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those targeting kinase enzymes. The aminoalkene group, which is sensitive to various chemical transformations, allows for the creation of diverse structures with tailored functionalities. For instance, the compound has been used in the development of inhibitors for protein kinases, which are critical targets in cancer therapy.
The synthesis of 3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the methoxy group via nucleophilic substitution and the subsequent installation of the aminoalkene moiety are key steps that ensure high yields and purity. These advancements in synthetic methodology have made this compound more accessible for large-scale production and further research.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. For example, researchers have utilized this compound as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating its versatility in facilitating complex chemical transformations.
The structural features of 3-(5-bromo-2-methoxypyridin-3-Yl)propenylamine also make it an attractive candidate for studying photophysical properties. The conjugated system within the molecule enables it to exhibit strong fluorescence under certain conditions, which could be exploited in optoelectronic devices and imaging technologies.
Furthermore, computational studies have provided insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the bromine substituent significantly influences the molecule's electron distribution, enhancing its reactivity in certain chemical environments. These findings have guided experimental efforts to optimize its use in various applications.
In conclusion, 3-(5-bromo-2-methoxypyridin-3-Yl)propenylamine stands as a remarkable example of how structural diversity can lead to multifaceted applications across different scientific domains. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing both academic and industrial pursuits.
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